4-Bromo-3-(trifluoromethoxy)phenylboronic acid
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Overview
Description
4-Bromo-3-(trifluoromethoxy)phenylboronic acid is an organoboron compound with the molecular formula C7H5BBrF3O3. It is a valuable reagent in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds .
Mechanism of Action
Target of Action
4-Bromo-3-(trifluoromethoxy)phenylboronic acid is a type of organoboron compound It’s known that organoboron compounds are generally used in suzuki-miyaura cross-coupling reactions , which are widely applied in the synthesis of biologically active molecules .
Mode of Action
The mode of action of this compound is primarily through its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the compound acts as a boron reagent, participating in the transmetalation step where it transfers its organic group to a metal catalyst .
Biochemical Pathways
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This enables the synthesis of a variety of biologically active molecules, contributing to the development of new therapeutic agents .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the reaction conditions, such as temperature, solvent, and the presence of a base . Additionally, the compound’s stability may be influenced by storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(trifluoromethoxy)phenylboronic acid typically involves the borylation of 4-bromo-3-(trifluoromethoxy)benzene. This can be achieved through various methods, including the use of palladium-catalyzed borylation reactions. One common approach is the reaction of 4-bromo-3-(trifluoromethoxy)benzene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(trifluoromethoxy)phenylboronic acid primarily undergoes substitution reactions, particularly in the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
4-Bromo-3-(trifluoromethoxy)phenylboronic acid has several applications in scientific research:
Comparison with Similar Compounds
4-Bromo-3-(trifluoromethoxy)phenylboronic acid can be compared with other similar compounds, such as:
3-(Trifluoromethyl)phenylboronic acid: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-(Trifluoromethyl)phenylboronic acid: Similar in structure but with a trifluoromethyl group at the para position.
3-(Trifluoromethoxy)phenylboronic acid: Similar in structure but with the trifluoromethoxy group at the meta position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the properties of the resulting products .
Properties
IUPAC Name |
[4-bromo-3-(trifluoromethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrF3O3/c9-5-2-1-4(8(13)14)3-6(5)15-7(10,11)12/h1-3,13-14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBCGFUJDXXHOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Br)OC(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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